

Application Notes: Solvent Extraction of Metal Ions Using Bis(2-Pyridyl) Ketone Oxime

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

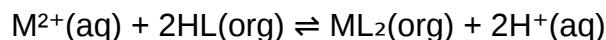
Compound Name: **Bis(2-pyridyl) ketone oxime**

Cat. No.: **B073754**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solvent extraction of various metal ions using **bis(2-pyridyl) ketone oxime** and its derivatives. This class of compounds has demonstrated significant efficacy in the selective extraction and recovery of metals from aqueous solutions, a critical process in hydrometallurgy, waste treatment, and analytical chemistry.


Introduction

Bis(2-pyridyl) ketone oxime and its analogues, such as 1-(2-pyridyl)-tridecan-1-one oxime, are powerful chelating agents that form stable complexes with a range of metal ions. The extraction process relies on the formation of a neutral metal-oxime complex that is soluble in an organic solvent, allowing for its transfer from an aqueous phase. The selectivity and efficiency of the extraction are influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the presence of other ions in the solution. This document outlines the application of these extractants for cadmium(II), cobalt(II), and zinc(II) ions, providing quantitative data and detailed experimental procedures.

Principle of Extraction

The solvent extraction of metal ions using 2-pyridyl ketoximes typically proceeds via a chelation mechanism. The oxime and the nitrogen atom of the pyridyl ring coordinate with the metal ion,

forming a stable, neutral complex. This complex is then partitioned into an immiscible organic phase. The equilibrium for the extraction of a divalent metal ion (M^{2+}) can be represented as:

Where HL represents the neutral oxime extractant. The efficiency of the extraction is highly dependent on the pH of the aqueous solution.

Data Summary

The following tables summarize the quantitative data for the solvent extraction of Cadmium(II), Cobalt(II), and Zinc(II) using 2-pyridyl ketone oxime derivatives.

Table 1: Solvent Extraction of Cadmium(II) with 1-(2-pyridyl)-tridecan-1-one oxime (2PC12)

Parameter	Value/Condition	Organic Solvent	Notes
Extraction Mechanism	Forms a neutral octahedral species $[CdCl_2(extractant)_2]$	Chloroform or Hydrocarbons	The presence of chloride ions in the aqueous media is crucial for extraction. [1]
Stripping Agent	Aqueous NH_3	-	Allows for the recovery of the metal ion from the loaded organic phase. [1]

Note: Specific quantitative data on extraction percentages for Cadmium(II) were not available in the provided search results.

Table 2: Solvent Extraction of Cobalt(II) with 1-(2-pyridyl)tridecan-1-one oxime

pH of Aqueous Phase	Extractant Concentration (mol/dm ³)	Extraction Efficiency (%)	Organic Solvent	Aqueous Phase Composition
1.0	Not Specified	70.5	Not Specified	0.5 mol/dm ³ SO ₄ ²⁻ and 1 mol/dm ³ Cl ⁻
3.0	Not Specified	91.0	Not Specified	0.5 mol/dm ³ SO ₄ ²⁻ and 1 mol/dm ³ Cl ⁻
3.5	0.01	9.3	Not Specified	0.5 mol/dm ³ SO ₄ ²⁻ and 1 mol/dm ³ Cl ⁻
3.5	0.05	69.2	Not Specified	0.5 mol/dm ³ SO ₄ ²⁻ and 1 mol/dm ³ Cl ⁻
5.0	0.01	5.1	Not Specified	0.5 mol/dm ³ SO ₄ ²⁻ and 1 mol/dm ³ Cl ⁻
5.0	0.05	63.4	Not Specified	0.5 mol/dm ³ SO ₄ ²⁻ and 1 mol/dm ³ Cl ⁻

Data extracted from a study on cobalt extraction from chloride/sulphate solutions.[\[2\]](#)

Table 3: Solvent Extraction of Zinc(II) with Pyridyl Ketone Oximes

Extractant	Organic Solvent	Extraction Efficiency (%)	Aqueous Phase pH	Notes
1-(2-pyridine)tridecan-1-one oxime (2PC12)	Chloroform	~90	3.5-3.8	Extraction did not depend on chloride concentrations. [3]
1-(4-pyridine)undecan-1-one oxime (4PC10)	Not Specified	~50	3.5-3.8	Lower extraction efficiency compared to the 2-pyridyl isomer.

Experimental Protocols

Protocol 1: General Solvent Extraction of Metal Ions

1. Preparation of Solutions:

- Aqueous Phase: Prepare a stock solution of the metal salt (e.g., CdCl₂, CoSO₄, ZnCl₂) of known concentration in deionized water. The final aqueous phase for extraction should contain the desired metal ion concentration and have its pH adjusted to the optimal value using a suitable buffer or dilute acid/base. For experiments involving chloride media, add a calculated amount of a chloride salt (e.g., NaCl).
- Organic Phase: Prepare a solution of the **bis(2-pyridyl) ketone oxime** derivative (e.g., 1-(2-pyridyl)-tridecan-1-one oxime) in a suitable organic solvent (e.g., chloroform, toluene with 10% decanol) to the desired concentration (e.g., 0.1 M).

2. Extraction Procedure:

- In a separatory funnel or a suitable test tube, mix equal volumes (e.g., 5 mL) of the prepared aqueous and organic phases.
- Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

- Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.
- Carefully separate the aqueous and organic phases.

3. Analysis:

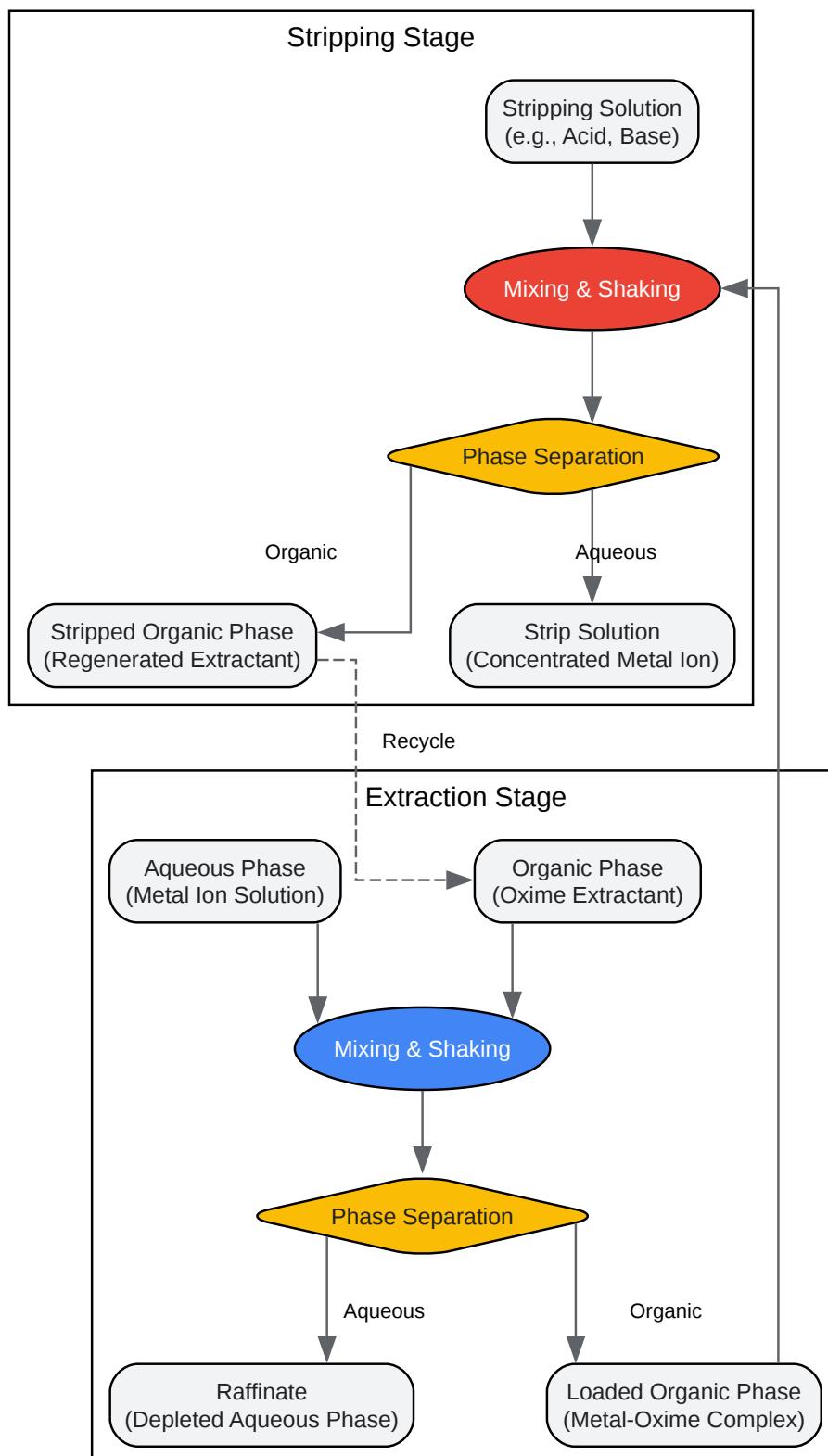
- Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
- The concentration of the metal ion in the organic phase can be calculated by mass balance.
- Calculate the extraction percentage (E%) using the following formula: $E\% = [(C_0 - C_a) / C_0] * 100$ Where C_0 is the initial concentration of the metal ion in the aqueous phase and C_a is the final concentration of the metal ion in the aqueous phase after extraction.[3]

Protocol 2: Stripping of Metal Ions from the Loaded Organic Phase

1. Preparation of Stripping Solution:

- Prepare an aqueous stripping solution. The choice of stripping agent depends on the metal ion and the stability of its complex.
 - For Zinc(II) extracted with 1-(2-pirydine)tridecane-1-one (2PC12), deionized water can be used for stripping in a two-stage process.[3]
 - For Cobalt(II), concentrated HCl has been found to be a suitable stripping agent.[2]
 - For Cadmium(II), aqueous ammonia (NH_3) is effective.[1]

2. Stripping Procedure:


- Take a known volume of the metal-loaded organic phase from the extraction step.
- Add an equal volume of the stripping solution.
- Shake the mixture vigorously for a sufficient time to allow for the transfer of the metal ion back into the aqueous phase.

- Allow the phases to separate.
- Separate the aqueous (strip solution) and organic phases.

3. Analysis:

- Analyze the metal ion concentration in the aqueous strip solution to determine the stripping efficiency.
- The organic phase can be potentially reused for further extraction cycles after stripping.

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the solvent extraction and stripping of metal ions.

Caption: Chelation of a divalent metal ion by two **bis(2-pyridyl) ketone oxime** molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equilibrium studies of cobalt(II) extraction with 2-pyridineketoxime from mixed sulphate/chloride solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- To cite this document: BenchChem. [Application Notes: Solvent Extraction of Metal Ions Using Bis(2-Pyridyl) Ketone Oxime]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073754#solvent-extraction-of-metal-ions-using-bis-2-pyridyl-ketone-oxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com